molecular formula C12H9N4O5+ B13141797 Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-

Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-

Cat. No.: B13141797
M. Wt: 289.22 g/mol
InChI Key: YUFVNJASUMEAKB-UHFFFAOYSA-O
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Description

Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is a complex organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- typically involves the reaction of a pyridine derivative with a dinitrophenyl compound under specific conditions. Common reagents used in the synthesis may include:

  • Pyridine derivatives
  • Dinitrophenyl chloride
  • Solvents such as ethanol or acetonitrile
  • Catalysts like triethylamine

The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups may yield diamino derivatives, while oxidation of the amino group may produce nitroso compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a probe or marker in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of nitro and amino groups suggests that it may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can be compared with other pyridinium salts and dinitrophenyl derivatives.
  • Similar compounds include Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, and Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-.

Uniqueness

The unique combination of functional groups in Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C12H9N4O5+

Molecular Weight

289.22 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)pyridin-1-ium-4-carboxamide

InChI

InChI=1S/C12H8N4O5/c13-12(17)8-3-5-14(6-4-8)10-2-1-9(15(18)19)7-11(10)16(20)21/h1-7H,(H-,13,17)/p+1

InChI Key

YUFVNJASUMEAKB-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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